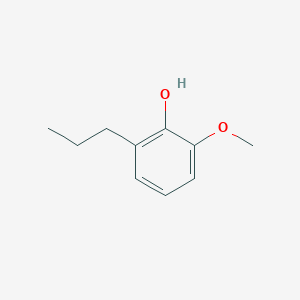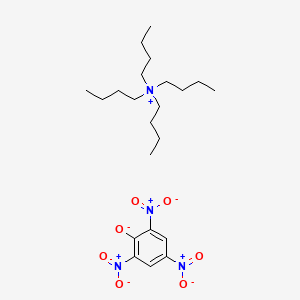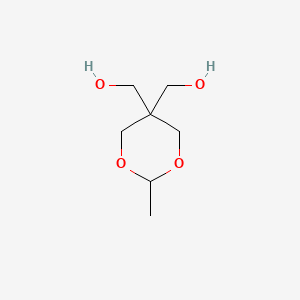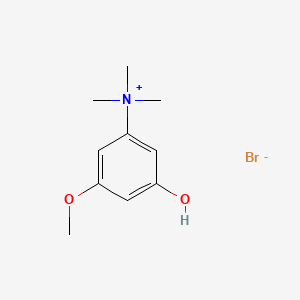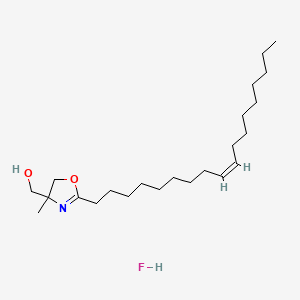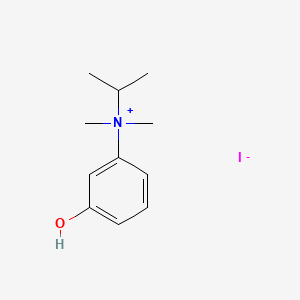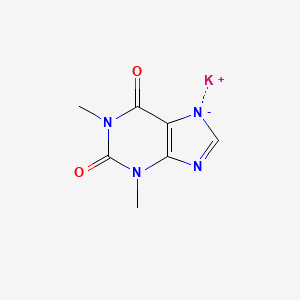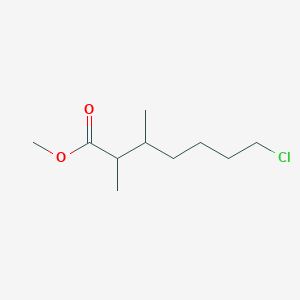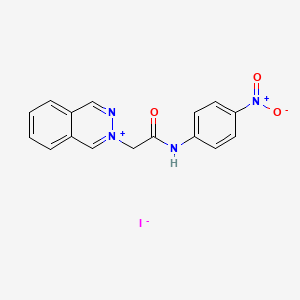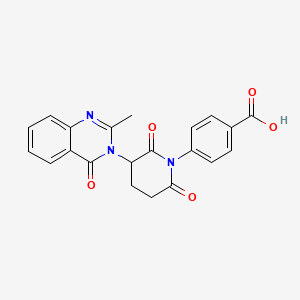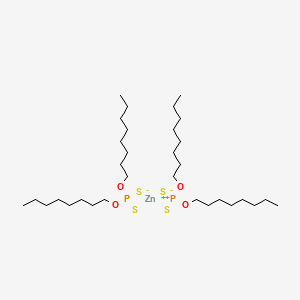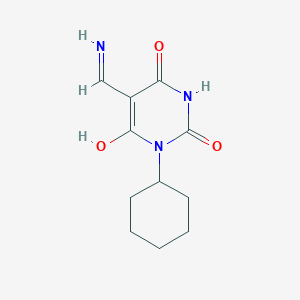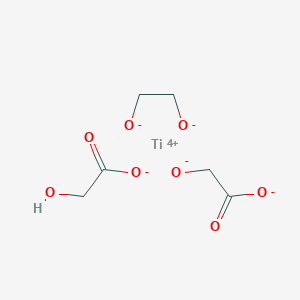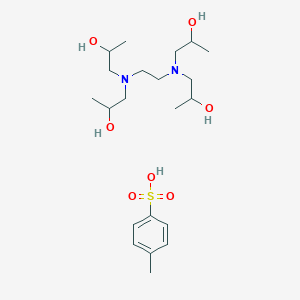
N,N'-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate is a chemical compound with the molecular formula C21H40N2O7S and a molecular weight of 464.6165 . This compound is known for its unique structure, which includes both amine and sulphonate groups, making it versatile in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate typically involves the reaction of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) with toluene-p-sulphonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can undergo substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with these targets, while the sulphonate group can enhance solubility and stability. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate can be compared with similar compounds such as:
N,N’-Ethylenebis(bis(2-hydroxyethyl)amine): This compound has similar amine groups but lacks the sulphonate group, making it less versatile in certain reactions.
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) sulfate: This compound contains a sulfate group instead of a sulphonate group, which can affect its solubility and reactivity.
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) phosphate: The presence of a phosphate group in this compound can lead to different biochemical interactions and applications.
N,N’-Ethylenebis(bis(2-hydroxypropyl)amine) toluene-p-sulphonate stands out due to its unique combination of amine and sulphonate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
68258-71-9 |
|---|---|
Molekularformel |
C21H40N2O7S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H32N2O4.C7H8O3S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-20H,5-10H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
WFRGHUZWCMREIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O |
Verwandte CAS-Nummern |
102-60-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


